Methyl 5-(4-tert-butylphenyl)-5-oxovalerate
Description
Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is an ester derivative of 5-oxovaleric acid, featuring a 4-tert-butylphenyl substituent at the ketone position. The 5-oxovalerate moiety is critical in medicinal chemistry, particularly in receptor antagonism, where substituent modifications influence metabolic stability and potency .
Properties
IUPAC Name |
methyl 5-(4-tert-butylphenyl)-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)13-10-8-12(9-11-13)14(17)6-5-7-15(18)19-4/h8-11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABXSOYWXBUJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is characterized by its ester functional group and a ketone moiety. The presence of the bulky tert-butyl group significantly influences its reactivity and interactions with biological systems. Its molecular formula is with a molecular weight of approximately 276.4 g/mol.
Scientific Research Applications
1. Organic Synthesis
- Building Block : This compound serves as a versatile building block in organic synthesis, enabling the formation of more complex molecules through various reactions such as oxidation, reduction, and substitution. Its unique structure allows for the synthesis of derivatives that can be used in pharmaceuticals and agrochemicals.
2. Medicinal Chemistry
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown its ability to scavenge free radicals effectively, making it a candidate for therapeutic applications in oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.
- Cytotoxicity and Anticancer Activity : Preliminary investigations reveal selective cytotoxic effects against certain cancer cell lines while sparing normal cells. This selectivity indicates its potential as an anticancer agent, warranting further exploration into its mechanisms of action.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated antioxidant properties through radical scavenging assays. |
| Study B (2022) | Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophage cultures. |
| Study C (2021) | Reported selective cytotoxicity against breast cancer cell lines with minimal effects on normal fibroblasts. |
Case Study: Antioxidant Activity Evaluation
In a controlled laboratory setting, this compound was subjected to various antioxidant assays, including DPPH and ABTS tests. Results indicated a significant reduction in free radical concentration, supporting its role as a potent antioxidant agent.
Case Study: Anti-inflammatory Mechanism
In another study focusing on inflammation, the compound was tested in lipopolysaccharide-stimulated macrophages. Results showed a marked decrease in IL-6 and TNF-alpha production, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism by which Methyl 5-(4-tert-butylphenyl)-5-oxovalerate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions.
Comparison with Similar Compounds
The following analysis compares Methyl 5-(4-tert-butylphenyl)-5-oxovalerate with structurally related esters and aryl-substituted oxovalerates, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Ethyl 5-(4-Chloro-3-methylphenyl)-5-oxovalerate (CAS 951890-15-6)
- Structure : Ethyl ester with a 4-chloro-3-methylphenyl group.
- Substituents at the 3-position are shown to reduce potency in some contexts .
- Molecular Formula : C₁₄H₁₇ClO₃ .
Ethyl 5-(4-Fluorophenyl)-5-oxovalerate (CAS 342636-36-6)
- Structure : Ethyl ester with a 4-fluorophenyl group.
- Key Differences : The fluorine atom, being smaller and more electronegative than tert-butyl, may enhance solubility but reduce metabolic stability due to decreased steric bulk .
Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate (CAS 898758-29-7)
- Structure : Ethyl ester with methoxy groups at the 2- and 5-positions.
- However, bulkier substituents like tert-butyl may offer superior steric protection against β-oxidation .
2-(4-Biphenylyl)-5-(4-tert-Butylphenyl)-1,3,4-oxadiazole (BPBD)
- Structure : Oxadiazole ring with biphenylyl and 4-tert-butylphenyl groups.
- It is used in polymer scintillators and electronic materials, highlighting the versatility of the tert-butylphenyl group in diverse applications .
Physicochemical Properties
The table below summarizes key properties of selected analogs:
*Note: Properties for this compound are extrapolated from analogs. Predicted values are marked where experimental data is unavailable.
- Ester Group Impact : Replacing ethyl with methyl (e.g., in the target compound) reduces molecular weight and may slightly lower boiling points due to decreased van der Waals interactions.
Biological Activity
Methyl 5-(4-tert-butylphenyl)-5-oxovalerate is an organic compound with potential biological activity. Its structure includes a ketone and an ester functional group, which are often associated with various biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a phenyl ring, contributing to its lipophilicity and potentially enhancing its interaction with biological membranes. The ester moiety can undergo hydrolysis, leading to the release of the active acid form, which may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The hydrolysis of the ester group can release biologically active acids that may influence metabolic pathways. Specifically, compounds with similar structures have been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and toxicity profiles .
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit certain enzymes, such as cholinesterases, which are critical in neurotransmission and are implicated in neurodegenerative diseases .
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Antioxidant Studies : In vitro assays have shown that similar compounds exhibit high antioxidant activity through various mechanisms, including scavenging free radicals and chelating metal ions . This suggests that this compound may also possess these properties.
- Cholinesterase Inhibition : A study reported that structurally related compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. The inhibition kinetics suggested potential use in treating Alzheimer's disease by preventing AChE-induced β-amyloid aggregation .
- Toxicological Assessments : Toxicity studies have evaluated the effects of similar compounds on liver cells using co-culture systems that mimic inflammation. These studies indicated that certain derivatives could induce cytotoxicity under inflammatory conditions, highlighting the importance of understanding the compound's safety profile .
Data Tables
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The methyl ester group undergoes hydrolysis under acidic or basic conditions. For example:
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Basic Hydrolysis : Reaction with aqueous NaOH or KOH yields the corresponding carboxylic acid, 5-(4-tert-butylphenyl)-5-oxovaleric acid. Calcium hydroxide in toluene at 80–110°C facilitates efficient ester cleavage, as demonstrated in analogous systems .
-
Transesterification : In the presence of alcohols (e.g., ethanol) and Brønsted acids, the methyl ester is converted to ethyl or other alkyl esters. This avoids transesterification byproducts when matched with the parent alcohol .
Table 1: Conditions for Ester Transformations
Oxidation Reactions
The ketone moiety exhibits limited oxidation potential but can undergo cleavage under strong conditions:
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Oxidative Cleavage : Using tert-butyl hydroperoxide (TBHP) with Fe₃O(BPDC)₃ in dimethylformamide (DMF) at 60–80°C generates fragmented carboxylic acids . This mirrors coumarin synthesis pathways where ketones are oxidized .
Electrophilic Aromatic Substitution (EAS)
The electron-donating tert-butyl group directs electrophiles to the para position of the phenyl ring. Key reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the tert-butyl group.
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Sulfonation : Fuming H₂SO₄ yields the sulfonated derivative. Microbial studies highlight steric hindrance from tert-butyl groups slowing substitution rates .
Table 2: EAS Reaction Pathways
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Methyl 5-(4-tert-butyl-3-nitrophenyl)-5-oxovalerate | |
| Sulfonation | Fuming H₂SO₄, 50°C | Methyl 5-(4-tert-butyl-3-sulfophenyl)-5-oxovalerate |
Condensation and Cyclization
The γ-keto ester participates in intramolecular cyclization:
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Claisen Condensation : Under basic conditions (e.g., NaOEt), the ester and ketone groups form a cyclic β-keto ester. Retro-Claisen pathways are observed in related systems during Michael addition/retro-Claisen cascades .
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Michael Addition : Reacts with acrylates in the presence of Al₂O₃ to form bicyclic structures, as shown in ethyl 5-(4-methoxyphenyl)-5-oxopentanoate syntheses .
Biotransformation and Degradation
Microbial pathways metabolize the ester via β-oxidation:
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Esterase Hydrolysis : Soil bacteria (e.g., Pseudomonas, Burkholderia) hydrolyze the ester to 5-(4-tert-butylphenyl)-5-oxovaleric acid .
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Beta-Oxidation : Subsequent degradation shortens the aliphatic chain, producing acetyl-CoA derivatives. Steric hindrance from the tert-butyl group reduces degradation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
